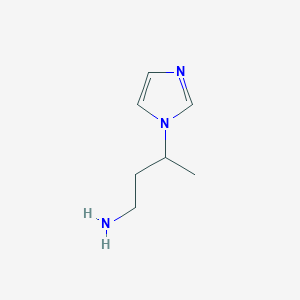

3-(1H-Imidazol-1-yl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZALYDSTDIFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553174 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-14-5 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(1H-imidazol-1-yl)butan-1-amine, a chiral amine containing an imidazole moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The proposed synthesis is a two-step process commencing with readily available starting materials, imidazole and crotonaldehyde. The core of this strategy involves a conjugate addition followed by a reductive amination. This document will delve into the mechanistic details, provide step-by-step experimental protocols, and offer insights into the critical parameters of the synthesis.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic nature, allows for diverse interactions with biological targets. Similarly, chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of drugs containing at least one stereogenic amine center.[2][3][4] The combination of these two pharmacophores in this compound makes it a molecule of considerable interest for the development of novel therapeutics.

The synthesis of substituted imidazoles and chiral amines, however, is not without its challenges. The N-alkylation of imidazole can lead to regioisomers, although in the case of an unsubstituted imidazole, the two nitrogen atoms are equivalent.[5][6] The asymmetric synthesis of primary amines often requires sophisticated catalysts or enzymatic methods to achieve high enantioselectivity.[7][8][9] This guide proposes a logical and efficient pathway to racemic this compound and discusses potential strategies for a future asymmetric synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward and convergent approach. The primary amine can be installed via the reductive amination of an aldehyde. This disconnection leads to the intermediate, 3-(1H-imidazol-1-yl)butanal. This intermediate can be envisioned as the product of a Michael (conjugate) addition of imidazole to an α,β-unsaturated aldehyde, namely crotonaldehyde. This retrosynthetic strategy is advantageous as it utilizes simple, commercially available starting materials.

Caption: Proposed two-step synthesis of this compound.

Step 1: Conjugate Addition of Imidazole to Crotonaldehyde

The first step involves the nucleophilic addition of imidazole to the β-carbon of crotonaldehyde, an α,β-unsaturated aldehyde. This Michael addition is a classic C-N bond-forming reaction.

Mechanism: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic β-carbon of crotonaldehyde. This generates an enolate intermediate, which is then protonated to yield the final product, 3-(1H-imidazol-1-yl)butanal. The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged intermediate.

Experimental Protocol:

-

To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add crotonaldehyde (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 3-(1H-imidazol-1-yl)butanal.

Causality and Field-Proven Insights:

-

Regioselectivity: The 1,4-conjugate addition is generally favored over the 1,2-direct addition to the carbonyl group due to the "soft" nature of the imidazole nucleophile. To further ensure 1,4-selectivity, the reaction can be run at lower temperatures.

-

Solvent Choice: Polar aprotic solvents like acetonitrile can enhance the reaction rate by stabilizing the zwitterionic intermediate.

Step 2: Reductive Amination of 3-(1H-imidazol-1-yl)butanal

The second step converts the intermediate aldehyde into the target primary amine via reductive amination. [10][11]This is a robust and widely used method for amine synthesis. [3][4][12] Mechanism: The aldehyde first reacts with ammonia to form an imine intermediate. This imine is then reduced in situ to the corresponding primary amine. The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the reduction of the iminium ion over the aldehyde. Alternatively, catalytic hydrogenation can be employed.

Experimental Protocol:

-

Dissolve 3-(1H-imidazol-1-yl)butanal (1.0 eq) in methanol.

-

Add an excess of aqueous ammonia (e.g., 7 M solution in methanol, 5-10 eq).

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted aldehyde.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Causality and Field-Proven Insights:

-

Control of Byproducts: The use of a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.

-

pH Control: Maintaining a slightly acidic to neutral pH during the imine formation step is often optimal. The subsequent reduction is then carried out.

-

Asymmetric Synthesis Potential: For the synthesis of an enantiomerically pure product, enzymatic reductive amination using a transaminase could be explored. [2]Alternatively, a chiral catalyst could be employed for the reduction of the imine. [8][9]

Data Presentation

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature | Expected Yield |

| 1 | Michael Addition | Imidazole, Crotonaldehyde | - | Acetonitrile | Room Temp. | 80-90% |

| 2 | Reductive Amination | 3-(1H-imidazol-1-yl)butanal | Aqueous Ammonia, NaBH3CN | Methanol | 0 °C to RT | 70-85% |

Mandatory Visualization

Caption: Mechanisms for the key synthetic steps.

Conclusion and Future Outlook

The proposed two-step synthesis of this compound offers a practical and efficient route from simple starting materials. The methodology relies on well-established and robust chemical transformations. Future work could focus on the development of an asymmetric variant of this synthesis to access enantiomerically pure forms of the target molecule, which would be of great value for pharmacological studies. The exploration of biocatalytic methods, such as the use of reductive aminases, presents a promising avenue for achieving this goal. [7]

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

-

Senthamarai, T., Murugesan, K., & Scheffler, K. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(42), 13774-13778. [Link]

-

Wang, Y., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(18), 7432-7436. [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

-

Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5236-5241. [Link]

-

Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2088-2091. [Link]

-

Barbera, G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13436-13513. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Wang, C., et al. (2014). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Angewandte Chemie International Edition, 53(24), 6213-6217. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. [Link]

-

Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

- Google Patents. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

-

López-Peñalver, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

-

Oku, T., et al. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-1043. [Link]

-

Sadeghian, H., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

-

Ben-Tria, S., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 1064-1070. [Link]

Sources

- 1. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. reddit.com [reddit.com]

- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)butan-1-amine

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1H-Imidazol-1-yl)butan-1-amine, a novel heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of direct experimental data in the public domain, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction to this compound

This compound is a small molecule featuring a chiral butan-1-amine backbone linked to an imidazole ring via a nitrogen-carbon bond. The imidazole moiety is a common pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The primary amine group provides a site for further functionalization or salt formation, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns derived from the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with the solvent assumed to be a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The imidazole protons will appear in the aromatic region, while the protons of the butan-1-amine chain will be in the aliphatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2' (Imidazole) | ~7.5 - 8.0 | Singlet (s) | N/A | The proton at the 2-position of the imidazole ring is typically the most deshielded due to the influence of two adjacent nitrogen atoms. |

| H-4'/H-5' (Imidazole) | ~6.8 - 7.2 | Doublet (d) or Singlet (s) | ~1-2 | These protons are in a more electron-rich environment compared to H-2'. Their signals may appear as singlets or closely coupled doublets. |

| H-3 (Butane) | ~4.0 - 4.5 | Multiplet (m) | - | This methine proton is directly attached to the imidazole nitrogen, leading to a significant downfield shift. |

| H-1 (Butane) | ~2.7 - 3.2 | Multiplet (m) | - | These methylene protons are adjacent to the primary amine group, causing a moderate downfield shift. |

| H-2 (Butane) | ~1.6 - 2.0 | Multiplet (m) | - | These methylene protons are further from the electron-withdrawing groups and will appear more upfield. |

| NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[3] |

| CH₃ | ~1.2 - 1.5 | Doublet (d) | ~6-7 | The methyl group will be split by the adjacent methine proton (H-3). |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' (Imidazole) | ~135 - 140 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C-4'/C-5' (Imidazole) | ~115 - 125 | These carbons are part of the aromatic imidazole ring. |

| C-3 (Butane) | ~50 - 55 | This carbon is directly bonded to the electronegative imidazole nitrogen. |

| C-1 (Butane) | ~40 - 45 | This carbon is attached to the primary amine group. |

| C-2 (Butane) | ~30 - 35 | This aliphatic carbon is relatively shielded. |

| C-4 (Methyl) | ~15 - 20 | The methyl carbon will appear in the far upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, two bands | Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds in the imidazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Characteristic of C-H bonds in the butan-1-amine chain. |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | This bending vibration is characteristic of primary amines.[4] |

| C=N Stretch (Imidazole Ring) | ~1500 - 1600 | Medium | Aromatic C=N stretching vibrations of the imidazole ring. |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium | Stretching vibration of the C-N bond in the butan-1-amine chain.[4] |

| N-H Wag (Primary Amine) | 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation. For this compound (C₇H₁₃N₃), the expected molecular weight is approximately 139.20 g/mol .[5][6]

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 139 is expected. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation for amines. This would lead to the formation of a fragment at m/z 30 ([CH₂NH₂]⁺).

-

Loss of the butylamine side chain: Cleavage of the bond between the imidazole ring and the butane chain could result in a fragment corresponding to the protonated imidazole at m/z 68.

-

Cleavage within the butane chain: Fragmentation of the butane chain could lead to various smaller aliphatic fragments.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring spectroscopic data for a novel compound such as this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Place the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring appropriate settings for spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Reagents:

-

This compound sample

-

KBr (for pellet method) or a suitable solvent for ATR

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

Reagents:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualization of Key Spectroscopic Features

The following diagrams illustrate the molecular structure and a proposed experimental workflow.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is essential, the predicted data and outlined protocols offer a solid foundation for researchers undertaking the synthesis and characterization of this and structurally related molecules. The comprehensive spectroscopic analysis is a critical step in ensuring the identity, purity, and quality of new chemical entities, paving the way for further investigation into their potential applications.

References

-

ResearchGate. (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

-

Advanced Journal of Chemistry-Section B. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jchemrev.com [jchemrev.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | C7H13N3 | CID 3152105 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)butan-1-amine (CAS 93668-14-5)

Abstract

This technical guide provides a comprehensive characterization of the compound identified by CAS number 93668-14-5, 3-(1H-Imidazol-1-yl)butan-1-amine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available data on the compound's chemical identity, physicochemical properties, synthesis, and safety. Furthermore, it explores the known and potential biological activities and applications by contextualizing the molecule within the broader class of imidazole-containing compounds, which are pivotal in medicinal chemistry. While specific mechanistic data for this particular molecule is limited, this guide leverages structure-activity relationships from related compounds to provide scientifically grounded insights for future research and development.

Introduction and Chemical Identity

CAS number 93668-14-5 is assigned to the chemical entity This compound . This molecule is a chiral primary amine featuring a substituted butyl chain linked to a five-membered aromatic imidazole ring. The imidazole moiety is a fundamental heterocyclic structure found in numerous natural products, including the amino acid histidine, and is a core component of many pharmaceuticals due to its versatile chemical and biological properties. The presence of both a primary amine and an imidazole ring makes this compound a valuable and versatile building block in organic synthesis, particularly for the construction of more complex, biologically active molecules.

The structure incorporates two key functional groups:

-

The Imidazole Ring: A planar, 6-π-electron aromatic heterocycle with two nitrogen atoms. One nitrogen is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This amphoteric nature allows it to act as both a proton donor and acceptor, facilitating key interactions with biological targets.

-

The Primary Amine (NH₂): A nucleophilic and basic group that is a common feature in many neurotransmitters and drugs. It serves as a critical site for forming salts to improve solubility and for establishing hydrogen bonds with enzymes and receptors.

The combination of these groups in a specific stereochemical arrangement suggests potential for targeted biological activity.

Physicochemical and Predicted Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be predicted based on its structure and data from similar compounds. The following table summarizes key chemical and physical properties.

| Property | Value / Prediction | Source / Comment |

| CAS Number | 93668-14-5 | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.20 g/mol | |

| Appearance | Predicted to be a liquid or low-melting solid | Based on similar small amines. |

| Boiling Point | Elevated due to hydrogen bonding, but lower than a corresponding alcohol. | Primary and secondary amines exhibit intermolecular hydrogen bonding, which increases their boiling points compared to alkanes of similar molecular weight. However, these bonds are weaker than the O-H---O bonds in alcohols. |

| Water Solubility | Predicted to be soluble. | Lower aliphatic amines are generally soluble in water. Solubility decreases as the carbon chain length increases. Alcohols of similar size are typically more soluble due to stronger hydrogen bonding with water. |

| Predicted XlogP | -0.2 | (Data for isomer 3-imidazol-1-ylbutan-2-amine). Suggests hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | (Data for isomer 3-(1h-Imidazol-1-yl)butan-2-amine). |

| Hydrogen Bond Donors | 1 | (From the primary amine group). |

| Hydrogen Bond Acceptors | 3 | (Two from the imidazole ring nitrogens and one from the primary amine). |

Synthesis and Methodologies

Representative Synthetic Protocol: Gabriel Synthesis Approach

This protocol is adapted from the synthesis of 1H-Imidazole-1-butanamine and represents a logical pathway to the target molecule. The key is the initial preparation of a suitable phthalimide-protected alkyl halide precursor.

Step 1: Synthesis of the Phthalimide Precursor

-

React 1-bromo-3-methylbutane (or a related halogenated precursor) with potassium phthalimide in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to drive the Sₙ2 reaction to completion.

-

Upon cooling, precipitate the product by adding water and collect the solid by filtration. Purify by recrystallization.

-

The resulting intermediate is N-(3-methylbutyl)phthalimide. This would then need to be functionalized with imidazole. A more direct route would involve starting with a precursor that already contains the imidazole ring.

Step 2: Hydrazinolysis for Amine Deprotection

-

Dissolve the N-substituted phthalimide precursor (e.g., 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione for a related compound) in ethanol.

-

Add a slight molar excess of hydrazine hydrate to the solution.

-

Heat the mixture under reflux for several hours (typically 2-4 hours). A precipitate of phthalhydrazide will form.

-

After cooling, acidify the mixture with hydrochloric acid and heat at reflux for an additional 1-2 hours to ensure complete hydrolysis.

-

Filter off the insoluble phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a saturated potassium carbonate solution to deprotonate the amine.

-

Extract the free amine product into an organic solvent such as methylene chloride.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

-

Further purify the final compound by distillation, potentially using a Kugelrohr apparatus for small quantities.

Caption: Representative Gabriel synthesis pathway for ω-imidazolylalkylamines.

Biological Activity and Drug Development Context

While specific studies detailing the biological activity of this compound are sparse, the imidazole core is a privileged scaffold in medicinal chemistry, imparting a wide spectrum of pharmacological activities. Derivatives of imidazole are known to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties, among others.

Known Biological Profile of Imidazole-Containing Compounds:

-

Antimicrobial and Antifungal Activity: The imidazole ring is the cornerstone of azole antifungals (e.g., ketoconazole, miconazole), which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Many synthetic benzimidazole derivatives also show potent antimicrobial activity against various bacterial and fungal strains.

-

Antitumor Activity: Imidazole derivatives have been investigated as anticancer agents through various mechanisms, including the inhibition of key signaling pathways. For instance, some indazole derivatives (a related bicyclic heterocycle) have shown promise by inducing apoptosis and affecting the cell cycle in cancer cell lines.

-

Enzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal coordinators and can participate in hydrogen bonding, making them effective components of enzyme inhibitors. The imidazole side chain of histidine is frequently found in the active sites of enzymes.

-

Receptor Agonism/Antagonism: The histamine molecule, a key physiological mediator, features an imidazole ring. This has led to the development of numerous imidazole-containing drugs that act as receptor antagonists, such as the H₂ antagonist cimetidine for treating ulcers.

Given this context, this compound is a compound of interest for screening in various biological assays. Its structure suggests it could serve as a lead compound or a fragment for developing novel therapeutics. The chirality of the molecule is particularly significant, as different enantiomers may exhibit vastly different potencies and specificities for biological targets.

Caption: Diverse biological activities associated with the imidazole scaffold.

Analytical Methodologies

The characterization and quantification of this compound require robust analytical methods. Due to its chemical nature—a polar, basic amine—chromatographic techniques are most suitable.

1. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is the predominant method for analyzing non-volatile amines.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be controlled to ensure the amine is in a consistent protonation state (typically acidic pH to form the ammonium salt).

-

Detection: UV detection is possible due to the imidazole ring's chromophore (around 210-230 nm). For higher sensitivity and specificity, coupling to a Mass Spectrometry (MS) detector is ideal. LC-MS would allow for definitive identification and quantification, even in complex biological matrices.

2. Gas Chromatography (GC):

-

Principle: GC can be used for volatile amines. However, primary amines can exhibit poor peak shape due to their polarity and tendency to interact with active sites on the column.

-

Derivatization: To improve volatility and chromatographic performance, the amine can be derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

-

Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be suitable. GC-MS provides the highest level of confidence in identification.

3. Spectroscopic Methods:

-

NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the synthesized compound.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the primary amine and C=N/C=C stretches of the imidazole ring.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. However, based on the known hazards of similar aliphatic amines and heterocyclic compounds, appropriate safety precautions are mandatory.

| Hazard Class | GHS Classification (Predicted) | Precautionary Statements |

| Acute Toxicity | Category 4 (Oral) - H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | Category 2 - H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage/Irritation | Category 2A - H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Category 3 - H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound (CAS 93668-14-5) is a chiral molecule of significant interest due to its constitution from two pharmacologically important functional groups. While specific biological data for this compound is not widely available, its potential as a synthetic building block for novel therapeutics is high. The well-documented and diverse biological activities of the imidazole scaffold provide a strong rationale for its inclusion in screening libraries for drug discovery programs. This guide has provided a foundational overview of its chemical properties, a viable synthetic strategy, and appropriate analytical and safety protocols to enable and encourage further scientific investigation into this promising molecule.

References

-

PrepChem. Synthesis of 1H-Imidazole-1-butanamine. Available from: [Link]

-

PubChemLite. 3-(1h-imidazol-1-yl)butan-2-amine. Available from: [Link]

-

CK-12 Foundation. Physical Properties of Amines (2026). Available from: [Link]

- Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry.

-

MDPI. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available from: [Link]

- Bhat, K. I., Sufeera, K., & Chaitanya, S. K. P. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

-

Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry. Available from: [Link]

-

Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. Available from: [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

- Angene Chemical. Safety Data Sheet. Information derived from a generic SDS for a related chemical, specific hazards for 93668-14-5 may vary.

Molecular structure and conformation of 3-(1H-Imidazol-1-yl)butan-1-amine

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-Imidazol-1-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and conformational analysis of this compound, a molecule of interest in medicinal chemistry and drug development due to its structural motifs. While direct experimental data for this specific compound is limited in public literature, this document, intended for researchers and drug development professionals, outlines a robust, multi-disciplinary approach based on established methodologies for analogous imidazole-containing compounds. We will detail proposed synthetic pathways, in-depth spectroscopic characterization protocols, and advanced computational and experimental techniques for conformational analysis. The causality behind each experimental choice is explained to ensure a self-validating system of protocols.

Introduction: The Significance of the Imidazole Moiety in Drug Design

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic and steric properties.[1] It is a five-membered aromatic heterocycle containing two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor.[1] This amphoteric nature is crucial for molecular interactions with biological targets such as enzymes and receptors.[1] Imidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[2] The title compound, this compound, combines the versatile imidazole scaffold with a flexible butylamine chain, presenting multiple stereochemical and conformational possibilities that can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the three-dimensional structure and preferred conformations of this molecule is therefore paramount for any rational drug design efforts.

Proposed Synthesis and Purification

A plausible synthetic route for this compound can be adapted from known methods for the N-alkylation of imidazoles. A proposed multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3-Aminobutan-1-ol. This can be achieved through the reduction of 3-cyanopropan-1-ol or a related precursor.

-

Step 2: Protection of the Amine Group. The primary amine of 3-aminobutan-1-ol should be protected, for example, as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions in the subsequent step.

-

Step 3: Activation of the Hydroxyl Group. The hydroxyl group of the Boc-protected amino alcohol is then activated for nucleophilic substitution, for instance, by conversion to a mesylate or tosylate.

-

Step 4: N-Alkylation of Imidazole. The activated intermediate is reacted with imidazole in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF).

-

Step 5: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

Purification. The final compound should be purified by column chromatography on silica gel, followed by characterization to confirm its identity and purity.

Structural Elucidation: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Imidazole H-2 | ~7.5 | s | - |

| Imidazole H-4, H-5 | ~7.0, ~6.8 | d, d | ~1.5 |

| CH-N (imidazole) | ~4.2 | m | - |

| CH₂-N (amine) | ~2.8 | t | ~7 |

| CH₂ | ~1.8 | m | - |

| CH₃ | ~1.2 | d | ~6.5 |

| NH₂ | variable | br s | - |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~135 |

| Imidazole C-4, C-5 | ~128, ~119 |

| C-N (imidazole) | ~50 |

| C-N (amine) | ~40 |

| CH₂ | ~35 |

| CH₃ | ~20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher field spectrometer.[3]

-

¹³C NMR Acquisition: A proton-decoupled experiment should be used to obtain a spectrum with single lines for each carbon atom.[3]

-

2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (imidazole) | ~1650 |

| C=C stretch (imidazole) | ~1500 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[3]

Expected Mass Spectrometry Data:

-

ESI-MS (+): Expected [M+H]⁺ at m/z 140.1182.[4]

Conformational Analysis: Unveiling the 3D Structure

The biological activity of a molecule is intimately linked to its three-dimensional shape and the accessible conformations it can adopt. For this compound, the key rotatable bonds will dictate its overall conformation.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the most stable conformers and understanding the molecule's electronic properties.[2][5]

Workflow for Computational Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Experimental Protocol: Computational Modeling

-

Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.

-

Method: Perform geometry optimizations and frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2]

-

Analysis: Analyze the potential energy surface by scanning the dihedral angles of the rotatable bonds in the butylamine chain.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[7][8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.[7]

Advanced NMR Techniques: NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons that are close in proximity, which is invaluable for determining the solution-phase conformation.

Potential Applications in Drug Development

The structural and conformational insights gained from the proposed studies are critical for understanding the potential interactions of this compound with biological targets. The presence of the imidazole ring and the primary amine suggests potential for interactions with a variety of receptors and enzymes, possibly as a histamine receptor ligand or a building block for more complex bioactive molecules.[9] Molecular modeling studies, such as docking the identified low-energy conformers into the active sites of relevant proteins, can provide valuable hypotheses for its biological activity and guide further drug discovery efforts.[10][11]

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to the synthesis, structural elucidation, and conformational analysis of this compound. By integrating synthetic organic chemistry, advanced spectroscopic techniques, and computational modeling, a thorough understanding of this molecule's properties can be achieved. The methodologies described herein are based on well-established principles and provide a robust framework for researchers in the field of drug discovery and development to explore the potential of this and related imidazole-containing compounds.

References

-

Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., Rad, A. S., & Roxy, M. S. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05227. [Link]

-

Plescia, S., Dattolo, G., & Musumeci, R. (2006). CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Revue Roumaine de Chimie, 51(10), 1017-1022. [Link]

-

de Oliveira, C. S., Lacerda, D. I., & de Castro, P. P. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 878. [Link]

-

Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., Rad, A. S., & Roxy, M. S. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. ResearchGate. [Link]

-

Köckerling, M., & Wozniak, K. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480. [Link]

-

PubChemLite. 3-(1h-imidazol-1-yl)butan-2-amine. [Link]

-

MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

-

ResearchGate. (2012). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

-

Supplementary Information. [Link]

-

ResearchGate. (2020). (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

SpectraBase. N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2014). Single-Crystal X-ray Structure of Anti-Candida Agent, (E)-3- (1H-Imidazol-1-yl)-1-Phenylpropan-1-one O-3- Chlorobenzoyl Oxime. [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]

-

Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. [Link]

-

Al-Wabli, R. I., Al-Ghorbani, M., Al-Qurshi, A. A., Al-Ghamdi, A. M., & Ghabbour, H. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 168. [Link]

-

MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

MDPI. (2021). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. [Link]

-

ResearchGate. (2010). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]

-

Ibrahim, M. B., & Bala, M. D. (2022). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCrData, 7(12), x221290. [Link]

-

ResearchGate. (2011). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-(1h-imidazol-1-yl)butan-2-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(1H-imidazol-1-yl)butan-2-amine (927991-93-3) for sale [vulcanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of the primary amine in 3-(1H-Imidazol-1-yl)butan-1-amine

An In-Depth Technical Guide to the Reactivity Profile of the Primary Amine in 3-(1H-Imidazol-1-yl)butan-1-amine

Introduction: A Bifunctional Building Block of Strategic Importance

In the landscape of modern drug discovery and materials science, molecular scaffolds possessing multiple, differentially reactive functional groups are of paramount importance. This compound represents such a scaffold, incorporating a flexible alkyl-substituted primary amine and a heterocyclic imidazole ring. This unique combination offers multiple vectors for synthetic elaboration, making it a valuable building block for creating complex molecular architectures.

This guide provides an in-depth analysis of the reactivity profile of the primary amine in this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric factors that govern its behavior. The core objective is to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to strategically and selectively employ this versatile molecule in their synthetic campaigns. We will explore the causality behind experimental choices for key transformations and address the critical issue of chemoselectivity, providing a framework for designing robust and self-validating protocols.

Section 1: The Electronic and Steric Landscape

The reactivity of the primary amine in this compound is not governed in isolation. It is profoundly influenced by the electronic and steric contributions of the entire molecule, particularly the N-substituted imidazole ring located at the C3 position.

Electronic Effects: The Inductive Influence of the Imidazole Ring

The imidazole ring, connected via its N-1 position to the butyl chain, exerts a significant influence on the electron density of the distal primary amine. N-alkylated imidazoles are known to possess an electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the butyl chain, pulling electron density away from the primary amine nitrogen.

Caption: Inductive electron withdrawal by the imidazole ring.

This reduction in electron density has two primary consequences:

-

Decreased Basicity: The lone pair on the primary amine nitrogen is less available to accept a proton.

-

Modulated Nucleophilicity: While often correlated with basicity, nucleophilicity is also sensitive to other factors. The reduced electron density tempers the amine's nucleophilic character compared to simple alkylamines.

Basicity Profile: A Quantitative Comparison

A convenient way to quantify the basicity of an amine is to examine the pKa of its conjugate ammonium ion (pKaH)[1]. A lower pKaH value indicates a weaker base. Simple primary alkylamines typically have pKaH values in the range of 10.5 to 11.0[2].

| Compound | pKa of Conjugate Acid (pKaH) | Rationale |

| n-Butylamine | ~10.6 - 10.8[3][4] | Standard for a primary alkylamine; alkyl group is weakly electron-donating. |

| This compound | Estimated 9.5 - 10.0 | The electron-withdrawing imidazole ring reduces electron density on the amine nitrogen, lowering its basicity. |

This predicted decrease in basicity is a critical consideration for reaction design. For instance, in acid-catalyzed reactions, a greater concentration of acid may be required to protonate a significant population of the amine compared to its n-butylamine counterpart.

Steric Considerations

Steric hindrance describes how the arrangement of atoms in a molecule can impede a reaction[5]. In this compound, the primary amine is at the terminus of a four-carbon chain. The imidazole ring and the methyl group are at the C3 position, sufficiently removed so as not to cause significant direct steric hindrance at the reactive nitrogen center. This accessibility is a key feature, suggesting that the amine's reactivity will be primarily dictated by electronic factors rather than steric blockade[6][7].

Section 2: Reactivity Profile: Key Transformation Case Studies

We will now examine the practical implications of these structural features through three fundamental classes of amine reactions: N-acylation, N-alkylation, and Schiff base formation.

Case Study 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most robust and reliable reactions of primary amines. The reaction with an acylating agent, such as an acyl chloride or anhydride, proceeds via nucleophilic acyl substitution.

Causality of Experimental Design: The primary amine is a significantly stronger nucleophile than the pyridine-like (N-3) nitrogen of the imidazole ring. The N-3 nitrogen's lone pair is part of an sp2 hybrid orbital, and its participation in the aromatic system makes it less available for nucleophilic attack[2][8]. Therefore, high chemoselectivity for N-acylation at the primary amine is expected. A mild base is included to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Self-Validating Protocol: Synthesis of N-(3-(1H-Imidazol-1-yl)butyl)acetamide

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Quench & Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Experimental workflow for N-acylation.

Case Study 2: N-Alkylation

N-alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines[9]. However, this reaction is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts[10].

Causality of Experimental Design: To favor mono-alkylation, the primary amine is used in large excess relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter a molecule of the starting material than the product. The choice of a non-nucleophilic base is critical to prevent it from competing with the amine.

Potential Side Reaction: Imidazole Alkylation: A key consideration is the potential for alkylation at the N-3 position of the imidazole ring, which would form a charged imidazolium salt[11][12]. While the primary amine is generally more nucleophilic, harsh conditions (e.g., high temperatures, powerful alkylating agents) could lead to this side product. This highlights the need for careful condition screening and product analysis.

Caption: Competing pathways in N-alkylation.

Self-Validating Protocol: Synthesis of N-Benzyl-3-(1H-imidazol-1-yl)butan-1-amine

-

Setup: In a sealed tube, dissolve this compound (3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.3 M).

-

Addition: Add benzyl bromide (1.0 eq) to the suspension.

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction for the disappearance of benzyl bromide and the formation of both mono- and di-alkylated products by LC-MS.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification & Validation: Purify the residue by column chromatography, carefully separating the desired secondary amine from unreacted starting material and the di-alkylated side product. Validate the structure and purity via NMR and HRMS, specifically looking for signals corresponding to the benzyl group and confirming the absence of signals for the di-benzylated product.

Case Study 3: Schiff Base Formation (Imination)

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases[13][14]. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product[15][16].

Causality of Experimental Design: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic. Therefore, controlling the pH is crucial. Using a dehydrating agent like anhydrous magnesium sulfate or a Dean-Stark apparatus is a standard strategy to promote imine formation.

Self-Validating Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-3-(1H-imidazol-1-yl)butan-1-amine

-

Setup: To a solution of this compound (1.0 eq) in toluene (0.4 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-anisaldehyde (1.05 eq).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected. Monitor reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude imine is often of sufficient purity but can be further purified by recrystallization or chromatography if necessary. Validate the formation of the C=N bond by the appearance of a characteristic signal in the ¹³C NMR spectrum (~160-170 ppm) and the disappearance of the aldehyde proton in the ¹H NMR spectrum.

Conclusion

The primary amine of this compound is a versatile and accessible nucleophile. Its reactivity is characterized by a favorable steric profile but is tempered by the electron-withdrawing inductive effect of the N-1 substituted imidazole ring. This results in a slightly decreased basicity and nucleophilicity compared to simple alkylamines like n-butylamine.

This electronic modulation allows for highly selective transformations such as N-acylation and Schiff base formation with minimal interference from the imidazole ring. For reactions like N-alkylation, careful control of stoichiometry and reaction conditions is necessary to mitigate the inherent risk of over-alkylation and potential side reactions at the imidazole N-3 position. By understanding these core principles, researchers can harness the full synthetic potential of this valuable bifunctional building block, enabling the efficient construction of novel molecules for a wide range of scientific applications.

References

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.MDPI.

- The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbam

- Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines.Polymer Chemistry (RSC Publishing).

- Nucleophilicity Trends of Amines.Master Organic Chemistry.

- Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.

- Different Schiff Bases—Structure, Importance and Classific

- Basicity of Amines.Chemistry LibreTexts.

- A New Measurement of Amine Steric Hindrance – N Exposure.OSTI.GOV.

- Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines.

- Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic.[Source not specified in snippet].

- Basicity of Amines.Fundamentals of Organic Chemistry.

- Amine Reactivity.MSU chemistry.

- REVIEW ON SCHIFF BASES.World Journal of Pharmaceutical Sciences.

- n-Butylamine.Wikipedia.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[Source not specified in snippet].

- butan-1-amine|109-73-9.MOLBASE Encyclopedia.

- Basicity of Amines.Chemistry Steps.

- Synthesis of secondary and tertiary amines.Organic Chemistry Portal.

Sources

- 1. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. butan-1-amine|109-73-9 - MOLBASE Encyclopedia [m.molbase.com]

- 5. osti.gov [osti.gov]

- 6. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 12. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpsonline.com [wjpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ikm.org.my [ikm.org.my]

Theoretical Studies on the Electronic Properties of 3-(1H-Imidazol-1-yl)butan-1-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 3-(1H-Imidazol-1-yl)butan-1-amine, a novel molecule with potential applications in drug discovery and materials science. In the absence of existing experimental or theoretical data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct in silico studies. By leveraging robust computational chemistry techniques, we can elucidate the fundamental electronic characteristics that govern the molecule's reactivity, stability, and intermolecular interactions. This guide details the application of Density Functional Theory (DFT), Frontier Molecular Orbital Theory, Molecular Electrostatic Potential (MEP) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) to predict and understand the behavior of this promising chemical entity.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The title compound, this compound, combines this privileged heterocycle with a flexible butylamine chain, suggesting its potential as a versatile building block in the design of new therapeutic agents.[2][3][4] Understanding the electronic landscape of this molecule is paramount for predicting its behavior in biological systems, including its reactivity with protein targets and its metabolic stability.[5]

Theoretical and computational chemistry provide powerful tools to investigate molecular properties at the atomic level, offering insights that can guide and rationalize experimental work.[6][7] This guide outlines a systematic approach to characterize the electronic properties of this compound using first-principles quantum chemical methods.[8] We will explore its electronic structure, identify reactive sites, and analyze the nature of its chemical bonds, thereby establishing a foundational understanding of its chemical persona.

Theoretical Framework

A multi-faceted theoretical approach is essential for a comprehensive understanding of the molecule's electronic properties. This guide employs a suite of complementary computational methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] It is one of the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.[11][12] DFT calculations will be used to determine the optimized geometry and electronic energy of the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.[13] A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically favorable to add electrons to the LUMO or remove them from the HOMO.[14]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule.[15][16] It is the potential experienced by a positive test charge at a specific location near a molecule. The MEP surface is color-coded to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[17][18][19]

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins.[20][21] This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.[22][23][24] QTAIM analysis can reveal the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and provide quantitative measures of their strength.

Computational Methodology

This section provides detailed protocols for the theoretical investigation of this compound.

Molecular Modeling and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The constructed geometry must then be optimized to find the lowest energy conformation.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF is recommended.[25]

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[26][27]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance of accuracy and computational efficiency.

-

Procedure:

-

Perform a full geometry optimization without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation is performed to obtain the electronic properties.

Protocol:

-

Software: Same as for geometry optimization.

-

Method: DFT using the same functional and basis set (B3LYP/6-311++G(d,p)).

-

Properties to Calculate:

-

Energies of the HOMO and LUMO.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Other quantum chemical descriptors such as ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO).

-

Molecular Electrostatic Potential (MEP) Analysis

The MEP is calculated from the optimized wave function and mapped onto the electron density surface.

Protocol:

-

Software: Same as above.

-

Procedure:

-

Generate the MEP surface using the results of the single-point DFT calculation.

-

Visualize the MEP surface using a molecular visualization program (e.g., GaussView, Avogadro).

-

The color scale should be set to clearly distinguish between electron-rich (red) and electron-poor (blue) regions.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis requires the generation of the wave function file from the DFT calculation.

Protocol:

-

Software: A dedicated QTAIM analysis program such as AIMAll is required.

-

Procedure:

-

Use the wave function file from the optimized DFT calculation as input.

-

Perform a topological analysis of the electron density to locate bond critical points (BCPs).

-

Analyze the properties at the BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

-

Analysis and Interpretation of (Hypothetical) Results

This section outlines how to interpret the data obtained from the proposed calculations.

Electronic Properties

The calculated electronic properties can be summarized in a table for clarity.

| Property | Hypothetical Value (a.u.) | Hypothetical Value (eV) |

| EHOMO | -0.235 | -6.39 |

| ELUMO | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.190 | 5.17 |

| Ionization Potential (IP) | 0.235 | 6.39 |

| Electron Affinity (EA) | 0.045 | 1.22 |

A relatively large HOMO-LUMO gap, as in the hypothetical data above, would suggest that this compound is a kinetically stable molecule with low reactivity.[28]

Molecular Electrostatic Potential (MEP) Map

The MEP map would likely reveal the following:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring, particularly the sp2 hybridized nitrogen not bonded to the butyl chain. This region is the most probable site for electrophilic attack and for forming hydrogen bonds as an acceptor.

-

Positive Potential (Blue): Located around the amine group's hydrogen atoms and the C-H bonds. The amine group would be the primary site for nucleophilic attack.

QTAIM Analysis

The QTAIM analysis would provide a quantitative description of the chemical bonds:

-

N-C and C-C bonds: The properties at the bond critical points (BCPs) would be characteristic of covalent bonds (high electron density, negative Laplacian).

-

Potential Intramolecular Interactions: QTAIM could also reveal weaker intramolecular interactions, such as hydrogen bonds between the amine group and the imidazole nitrogen, which could influence the molecule's conformation.

Visualization

Diagrams are crucial for visualizing workflows and conceptual relationships.

Caption: Computational workflow for the theoretical study of this compound.

Sources

- 1. longdom.org [longdom.org]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 3-(1h-imidazol-1-yl)butan-2-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 4. 3-(1H-imidazol-1-yl)butan-2-amine (927991-93-3) for sale [vulcanchem.com]

- 5. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. Computational methods [ch.ic.ac.uk]

- 8. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]